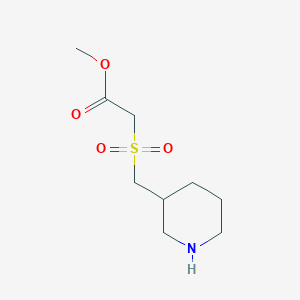
Methyl2-(piperidin-3-ylmethanesulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₄S. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and esters. One common method includes the reaction of piperidine with methanesulfonyl chloride, followed by esterification with methanol under acidic conditions. The reaction is usually carried out at room temperature with a suitable catalyst to enhance the yield.
Industrial Production Methods
In industrial settings, the production of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring enhances the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 2-(piperidin-4-ylmethanesulfonyl)acetate
- Methyl 2-(piperidin-2-ylmethanesulfonyl)acetate
- Ethyl 2-(piperidin-3-ylmethanesulfonyl)acetate
Uniqueness
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The position of the sulfonyl group and the ester moiety provides distinct properties compared to other similar compounds, making it valuable in targeted research applications.
特性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
methyl 2-(piperidin-3-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-14-9(11)7-15(12,13)6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3 |
InChIキー |
AGEQMOQIMJTFEO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CS(=O)(=O)CC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



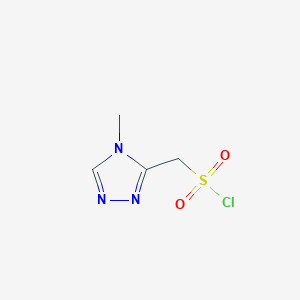
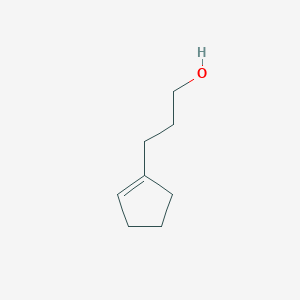


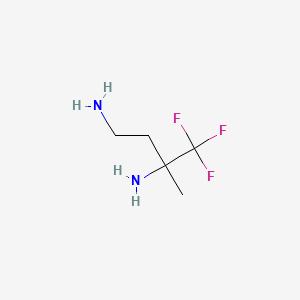
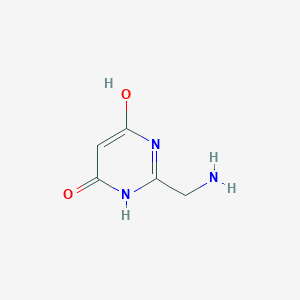
![6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13247972.png)
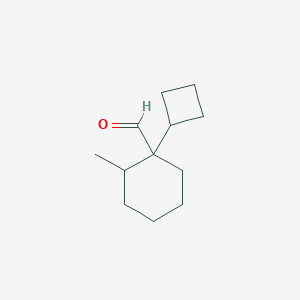

![3-(Chloromethyl)-3-(methoxymethyl)bicyclo[3.1.0]hexane](/img/structure/B13247982.png)
![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid](/img/structure/B13247985.png)
![N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247996.png)
